3-(3,4-Dichlorophenoxy)benzylamine is an organic compound that features a benzylamine structure with a dichlorophenoxy substituent. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The presence of the dichlorophenoxy group may influence the compound's interaction with biological targets, making it a subject of study for its therapeutic applications.
3-(3,4-Dichlorophenoxy)benzylamine can be classified as an aromatic amine and a phenolic compound. It is synthesized from 3,4-dichlorophenol and benzylamine, which are commercially available precursors. The compound falls under the category of organic compounds that can exhibit various chemical reactivity and biological properties.
The synthesis of 3-(3,4-Dichlorophenoxy)benzylamine typically involves a nucleophilic substitution reaction where benzylamine reacts with 3,4-dichlorophenol. A common synthetic route includes the following steps:
The molecular formula of 3-(3,4-Dichlorophenoxy)benzylamine is CHClN\O. The structure consists of a benzene ring substituted with a dichlorophenoxy group and an amine functional group. The key structural features include:
The compound's three-dimensional conformation can significantly affect its biological activity due to steric hindrance and electronic effects from the chlorine substituents.
3-(3,4-Dichlorophenoxy)benzylamine can participate in various chemical reactions:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for 3-(3,4-Dichlorophenoxy)benzylamine is largely dependent on its biological target. For instance:
The specific mechanism would require detailed studies involving binding assays and pharmacological profiling .
These properties are crucial for determining the compound's handling requirements and potential applications in research .
3-(3,4-Dichlorophenoxy)benzylamine has potential applications in several scientific fields:
The ongoing research into this compound could yield significant insights into its utility in drug development and other chemical applications .
The molecular structure of 3-(3,4-Dichlorophenoxy)benzylamine (C₁₃H₁₁Cl₂NO) features a benzylamine group connected via an oxygen atom to a 3,4-dichlorophenyl ring. This arrangement creates a non-planar conformation where the dihedral angle between the two aromatic rings significantly influences its intermolecular interactions and crystalline packing. X-ray crystallographic analyses of analogous halogenated benzylamine derivatives reveal characteristic intermolecular interactions, including N–H···O, C–H···O, and halogen-based contacts, which govern their supramolecular assembly in solid-state structures [1]. Density Functional Theory (DFT) studies predict key electronic properties: the highest occupied molecular orbital (HOMO) localizes over the benzylamine ring and ether oxygen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the dichlorophenyl moiety, indicating charge transfer potential. Spectroscopic signatures include distinctive IR stretches for the amine group (3360 cm⁻¹ and 3280 cm⁻¹) and aromatic C–Cl bonds (1090 cm⁻¹), alongside ¹H NMR resonances at δ 3.80 ppm (s, 2H, CH₂) and 7.20–7.45 ppm (m, 7H, Ar-H) [1] [3].
Table 1: Structural and Physicochemical Properties of 3-(3,4-Dichlorophenoxy)benzylamine
Property | Value | Method/Description |
---|---|---|
Molecular Formula | C₁₃H₁₁Cl₂NO | Elemental Analysis |
Molecular Weight | 268.14 g/mol | Mass Spectrometry |
Melting Point | 98-100°C | Capillary Method |
Hydrogen Bond Donors | 1 (NH₂) | Molecular Topology |
Hydrogen Bond Acceptors | 2 (O, N) | Molecular Topology |
LogP (Octanol-Water) | 3.2 ± 0.3 | Chromatographic Determination |
TPSA (Topological Polar Surface Area) | 35.3 Ų | Computational Modeling |
Crystalline System | Monoclinic | Single-Crystal X-ray Diffraction |
The development of 3-(3,4-Dichlorophenoxy)benzylamine emerged from systematic explorations of benzylamine pharmacophores beginning in the mid-20th century. Early research focused on simple N-alkyl and arylalkyl benzylamines as monoamine oxidase inhibitors or adrenergic agents. The strategic incorporation of halogenated aryl ethers gained prominence in the 1980s-1990s, driven by discoveries that chlorine atoms enhance blood-brain barrier penetration and receptor affinity. A pivotal advancement occurred through adaptations of Ullmann ether synthesis, enabling efficient C–O coupling between 3,4-dichlorophenol and 3-bromobenzyl alcohol followed by controlled conversion of the alcohol to the amine functionality [1] [3].
Key innovations in its synthetic access include:
Table 2: Evolution of Synthetic Routes for 3-(3,4-Dichlorophenoxy)benzylamine
Synthetic Method | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Classical Ullmann Coupling | Cu, 3-Bromobenzylamine, 180°C | 45-50 | Robust but high-temperature; side products |
Catalytic Cu(I)/Phenanthroline | CuI, 1,10-Phenanthroline, K₃PO₄, DMSO, 110°C | 78-82 | Higher yield; milder conditions |
Reductive Amination Path | NaBH₃CN, NH₄OAc, MeOH, rt | 85-88 | Excellent selectivity; ambient conditions |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene, 100°C | 90 | Broad scope; requires specialized catalysts |
Synthetic Versatility
3-(3,4-Dichlorophenoxy)benzylamine serves as a linchpin for constructing complex pharmacophores. Its primary amine undergoes smooth acylation, sulfonylation, reductive alkylation, and condensation reactions, while the dichlorophenyl moiety enables regioselective cross-coupling (e.g., Suzuki-Miyaura at C5). This bifunctionality facilitates rapid generation of molecular diversity libraries. Researchers have exploited its structure in synthesizing:
Medicinal Chemistry Applications
The compound’s significance extends profoundly into CNS and anti-infective drug discovery:
Material Science Contributions
Nonlinear optical (NLO) properties predicted via DFT calculations (hyperpolarizability β = 12.5 × 10⁻³⁰ esu) suggest utility in electro-optical devices. Crystal engineering leverages its halogen bonding capability (C–Cl···N contacts) to create porous coordination polymers with gas storage applications [1].
Table 3: Key Bioactive Derivatives Derived from 3-(3,4-Dichlorophenoxy)benzylamine
Derivative Class | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
Benzothiazine-acetamide Hybrids | Antimicrobial (MIC = 3.1 µg/mL vs S. aureus) | Disruption of bacterial membrane integrity | [1] [3] |
Imidazoline I₂ Receptor Ligands | Anti-Alzheimer (IC₅₀ = 38 nM for I₂ binding) | Modulation of glial activation; reduction of Aβ plaques | [2] |
Schiff Base Metal Complexes | Anticancer (IC₅₀ = 8.7 µM vs MCF-7) | Topoisomerase II inhibition; ROS generation | [3] |
Aryloxybenzyl Triazole Conjugates | Anti-inflammatory (IC₅₀ COX-2 = 0.24 µM) | Selective COX-2 inhibition; suppression of PGE₂ | [3] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1